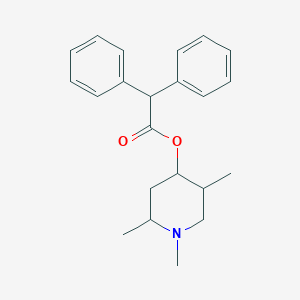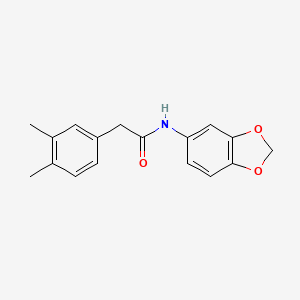![molecular formula C10H12Cl2N2O3S B5162312 N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)
N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide, commonly referred to as DCDMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCDMG has been synthesized using several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
DCDMG has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DCDMG has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, DCDMG has been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. In agriculture, DCDMG has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. Finally, DCDMG has been studied for its potential use in material science, particularly in the synthesis of novel polymers.
Mecanismo De Acción
The mechanism of action of DCDMG is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenase and lipoxygenase. Additionally, DCDMG has been shown to modulate the production of various inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
DCDMG has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic effects. Additionally, DCDMG has been shown to modulate the production of various inflammatory mediators, such as prostaglandins and leukotrienes. DCDMG has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCDMG has several advantages for use in laboratory experiments, including its high yield and purity and its ability to penetrate cell membranes. However, DCDMG also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DCDMG, including further studies on its mechanism of action and potential therapeutic applications in various inflammatory diseases. Additionally, further studies are needed to fully understand the potential applications of DCDMG in agriculture and material science. Finally, the potential toxicity of DCDMG needs to be further studied to ensure its safety for use in various applications.
Métodos De Síntesis
DCDMG can be synthesized using several methods, including the reaction of N,N-dimethylglycine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of N,N-dimethylglycine with 3,4-dichlorobenzenesulfonyl isocyanate in the presence of a base. The yield of DCDMG using these methods is typically high, and the purity can be improved using various purification techniques.
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-13-10(15)6-14(2)18(16,17)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODGDJCZNYPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)


![5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162265.png)
![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)

![8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)

![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)

![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)